molecular formula C14H17NO B1531782 (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165479-88-7

(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol

Cat. No. B1531782
M. Wt: 215.29 g/mol
InChI Key: DUBZARFSVDNMGK-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol, also known as 4-ethyl-3-hydroxypyrrolidine, is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of pyrrolidine, a five-membered cyclic amine, and is commonly used in the synthesis of various compounds. It is a colorless, volatile liquid with a pleasant odor and is soluble in most organic solvents.

Mechanism Of Action

The mechanism of action of (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxypyrrolidine is not well understood. However, it is believed to act as a nucleophilic agent in organic synthesis reactions. It is also believed to act as a proton acceptor in certain reactions and as an electron donor in others.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxypyrrolidine have not been extensively studied. However, it has been shown to have anticonvulsant and antidepressant effects in animal models. It has also been shown to have anti-inflammatory and anti-tumor activities in vitro.

Advantages And Limitations For Lab Experiments

The major advantage of using (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxypyrrolidine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxypyrrolidine. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of new compounds and therapeutic agents. Additionally, further research into its mechanism of action and its use in other laboratory experiments could yield valuable results.

Scientific Research Applications

(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxypyrrolidine has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxy-3-methylpyrrolidine, (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxy-3-methylpyrrolidin-2-one, and (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-oldroxy-3-methylpyrrolidin-2-thione. It is also used in the synthesis of various pharmaceuticals, such as the anti-epileptic drug lamotrigine and the antidepressant drug venlafaxine.

properties

IUPAC Name

(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-11-3-5-12(6-4-11)7-8-13-9-15-10-14(13)16/h3-6,13-16H,2,9-10H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBZARFSVDNMGK-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C#C[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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